molecular formula C14H14FNO B13569464 2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine

2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine

Cat. No.: B13569464
M. Wt: 231.26 g/mol
InChI Key: LKWGWAMIGVLUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine is a phenylheteroalkylamine derivative of interest in medicinal chemistry and pharmacological research. Compounds within this structural class have been investigated for their potential to inhibit nitric oxide synthase (NOS), a key enzyme in the inflammatory response . This mechanism suggests potential research applications in studying inflammatory diseases, such as inflammatory bowel disease, rheumatoid arthritis, and osteoarthritis . The molecular structure, featuring a flexible ethanamine linker connecting two phenyl rings (one substituted with a fluorine atom), provides a versatile scaffold for structure-activity relationship (SAR) studies. Researchers value this compound for exploring interactions at biological targets relevant to inflammation and pain pathways . The compound is related to a class of substances for which novel therapeutic uses, including the treatment and prophylaxis of inflammatory diseases, have been proposed in patent literature . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

2-[3-(3-fluorophenoxy)phenyl]ethanamine

InChI

InChI=1S/C14H14FNO/c15-12-4-2-6-14(10-12)17-13-5-1-3-11(9-13)7-8-16/h1-6,9-10H,7-8,16H2

InChI Key

LKWGWAMIGVLUKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)CCN

Origin of Product

United States

Preparation Methods

Step 1: Formation of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

  • Reaction Conditions:

    • Starting with 4-fluorophenyl compounds, a Friedel-Crafts acylation is performed using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
    • The reaction temperature is maintained between -20°C to 50°C, preferably around -10°C to 0°C to control impurity formation.
  • Outcome:

    • This step yields 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, a key intermediate for subsequent halogenation and substitution steps.

Step 2: Halogenation to form 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

  • Reaction Conditions:

    • The brominated intermediate is subjected to halogen exchange reactions, often using agents like chlorine or N-chlorosuccinimide (NCS), in inert solvents such as methylene chloride.
    • The process is performed at low temperatures to prevent over-halogenation.
  • Notes:

    • The halogenation step is carefully controlled to avoid formation of unwanted dihalogenated by-products, as indicated by impurity control strategies in patent literature.

Nucleophilic Substitution to Introduce Ethan-1-amine Moiety

Step 3: Nucleophilic substitution with ethan-1-amine

  • Reaction Conditions:

    • The halogenated intermediate (preferably the chloro compound) is reacted with ethan-1-amine in the presence of a base such as potassium carbonate (K₂CO₃).
    • The reaction is carried out in solvents like acetone or isopropyl alcohol at reflux temperatures (~55-60°C).
  • Procedure Details:

    • The mixture is refluxed for 7-8 hours, allowing nucleophilic displacement of the halogen atom by the amine group, forming the target ethan-1-amine derivative.
  • Purification:

    • The crude product is filtered, washed with solvents like acetone and water, then dried under vacuum to yield the pure compound.

Alternative Route: Catalytic and Metal-Catalyzed Reactions

Recent advances include catalytic methods for similar compounds, such as metal-catalyzed cross-couplings, which could be adapted for this compound:

  • Transition Metal-Catalyzed Cross-Coupling:

    • Using palladium or copper catalysts to couple aryl halides with amines, facilitating the formation of the ethan-1-amine linkage.
  • Enantioselective Synthesis:

    • Dynamic kinetic resolution (DKR) techniques with chiral catalysts can be employed to enhance stereoselectivity if chiral centers are involved.

Impurity Control and Analytical Monitoring

  • Impurity Management:

    • The process involves controlling impurities such as dihalogenated or over-oxidized by-products through temperature regulation and choice of reagents, as described in patent literature.
  • Analytical Techniques:

    • Ultra performance liquid chromatography (UPLC) is used for detecting and quantifying impurities during synthesis, ensuring high purity of the final product.

Summary of Key Reaction Parameters

Step Reagents Solvent Temperature Duration Notes
Friedel-Crafts acylation Phenylacetyl chloride, Lewis acid (AlCl₃) Inert solvent (e.g., dichloromethane) -20°C to 50°C 1-2 hours Control impurity formation
Halogenation NCS or chlorine gas Methylene chloride Low temperature (0-25°C) 2-4 hours Minimize over-halogenation
Nucleophilic substitution Ethan-1-amine, K₂CO₃ Acetone or isopropyl alcohol Reflux (~55-60°C) 7-8 hours Purify via filtration and washing

Research Findings and Data Table

Research Source Key Findings Implication for Synthesis Reference
Patent US8946479B2 Controlled impurity formation via temperature and reagent choice Emphasizes importance of temperature control in halogenation
RSC Review 2024 Catalytic methods for similar antidepressants Suggests potential for metal-catalyzed cross-coupling approaches
Patent WO2012143933A1 Impurity control in fluorinated amides Highlights impurity management strategies for fluorinated aromatic compounds

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-[3-(Trifluoromethyl)phenyl]ethan-1-amine
  • Structure : Features a trifluoromethyl (-CF₃) group at the meta position.
  • Properties: The electron-withdrawing -CF₃ group increases lipophilicity (logP ≈ 2.8) and enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Applications : Used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and MAO-B inhibitors .
2-[3-(Difluoromethoxy)phenyl]ethan-1-amine
  • Structure : Contains a difluoromethoxy (-OCHF₂) substituent.
  • Properties : The -OCHF₂ group balances lipophilicity (logP ≈ 2.2) and metabolic stability. It is a key intermediate in dual-acting FFAR1/FFAR4 modulators for diabetes .
  • Synthesis Yield : ~51% via reductive amination .
2-[3-(Pentafluoro-λ⁶-sulfanyl)phenyl]ethan-1-amine
  • Structure : Includes a pentafluoro-sulfanyl (-SF₅) group.
  • Properties: High electronegativity and steric bulk result in exceptional metabolic stability but lower solubility (logP ≈ 3.5). Used in radiotheranostics due to its bioorthogonal reactivity .
2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine
  • Structure : Combines methoxy and trifluoromethyl groups.
  • Properties : Dual electron-donating (-OCH₃) and withdrawing (-CF₃) substituents create a polarized aromatic system. Exhibits potent SSRI activity (IC₅₀ = 12 nM for serotonin transporter) .

Functional Group Modifications on the Ethanamine Backbone

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
  • Structure : Branched alkyl chain with a fluorine and methyl group.
  • Properties : Increased steric hindrance reduces MAO-A inhibition (IC₅₀ > 10 μM) but improves blood-brain barrier permeability .
2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
  • Structure : Imidazole ring conjugated to the ethanamine backbone.
  • Properties : Acts as a TAAR1 agonist (EC₅₀ = 34 nM) for psychotic disorders, with enhanced selectivity over histamine receptors .

Key Comparative Data

Compound Substituent logP Key Activity Reference
2-[3-(3-Fluorophenoxy)phenyl]ethanamine 3-Fluorophenoxy ~2.5* Under investigation for CNS targets
2-[3-(Trifluoromethyl)phenyl]ethanamine -CF₃ 2.8 SSRI, MAO-B inhibitor
2-[3-(Difluoromethoxy)phenyl]ethanamine -OCHF₂ 2.2 FFAR1/FFAR4 modulator
2-[3-(Pentafluoro-SF₅)phenyl]ethanamine -SF₅ 3.5 Radiotheranostic agent

*Estimated based on structural analogs.

Biological Activity

2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C15H16FNO. Its unique structure, characterized by a phenethylamine backbone and a 3-fluorophenoxy group, suggests potential biological activity, particularly in modulating neurotransmitter receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features:

  • Phenethylamine Backbone : A common structure in many biologically active compounds.
  • 3-Fluorophenoxy Group : The presence of fluorine may enhance electronic properties, affecting interactions with biological targets.

Research indicates that this compound interacts with various neurotransmitter receptors, potentially influencing neurotransmitter release and signaling pathways. This interaction suggests a role in modulating central nervous system functions, making it a candidate for investigation in neurological disorders such as depression and anxiety.

Neurotransmitter Interactions

Studies have shown that the compound may bind to specific receptors or enzymes involved in neurotransmission. This binding can lead to alterations in biochemical pathways relevant to neurological conditions.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Findings
This compoundStructureNeurotransmitter modulationPotential use in neurological disorders
4-Fluoro-3-phenoxybenzoic acidSimilar to aboveAnti-inflammatoryEnhanced binding affinity due to fluorination
1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanoneRelated structureAnticancer potentialModulates enzyme activity effectively

Case Studies and Research Findings

  • Neurotransmitter Receptor Modulation : A study highlighted the ability of similar compounds to inhibit neuronal nitric oxide synthase (nNOS), suggesting a pathway for neuroprotection .
  • Cytotoxic Activity : Research on structurally related compounds indicated significant antiproliferative effects against various cancer cell lines, with IC50 values demonstrating potency comparable to established drugs like doxorubicin .
  • Mechanistic Insights : Investigations into the molecular interactions revealed that analogs of this compound engage primarily through hydrophobic contacts with target proteins, indicating a need for further structural optimization to enhance efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination using 3-(3-fluorophenoxy)benzaldehyde and ammonia in the presence of titanium(IV) isopropoxide and sodium borohydride in ethanol . Alternatively, transaminase-mediated chiral synthesis may be employed to achieve enantioselectivity by optimizing enzyme loading (10–20% w/w), pH (7.5–8.5), and temperature (30–40°C) . Purification typically involves silica gel chromatography with eluents like ethyl acetate/hexane (1:3 v/v) .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm connectivity (e.g., aromatic protons at δ 6.8–7.4 ppm, ethanamine protons at δ 2.7–3.1 ppm) . High-resolution mass spectrometry (HRMS) should match the molecular formula (C14_{14}H13_{13}FNO, expected [M+H]+^+ = 242.0978). Purity (>95%) can be assessed via reverse-phase HPLC using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays with 3^3H-labeled standards . Enzymatic inhibition studies (e.g., monoamine oxidases) require incubating the compound (1–100 μM) with enzyme lysates and quantifying metabolites via LC-MS .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like regioisomers or diastereomers?

  • Methodological Answer : Use computational modeling (DFT) to predict reaction pathways and optimize regioselectivity . For reductive amination, replace sodium borohydride with selective catalysts like Pt/C under H2_2 to reduce imine intermediates . Monitor byproduct formation (e.g., regioisomers) via 19^{19}F NMR and adjust substituent steric effects .

Q. What strategies resolve contradictions in receptor binding data between this compound and its structural analogs?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to compare binding poses with analogs lacking the fluorophenoxy group . Validate hypotheses via site-directed mutagenesis of key receptor residues (e.g., Tyr95 in 5-HT2A_{2A}) and measure binding affinity shifts using surface plasmon resonance (SPR) .

Q. How do fluorophenoxy substituents influence metabolic stability in vivo?

  • Methodological Answer : Conduct microsomal stability assays (human liver microsomes, 1 mg/mL) with NADPH cofactor. Quantify parent compound depletion over 60 minutes using LC-MS/MS. Compare with non-fluorinated analogs to isolate the fluorine effect on cytochrome P450 interactions .

Q. What experimental designs are suitable for studying its enantiomer-specific bioactivity?

  • Methodological Answer : Resolve enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10). Test each enantiomer (0.1–10 μM) in functional assays (e.g., cAMP accumulation for GPCR activity). Corrogate results with circular dichroism (CD) to confirm stereochemical stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50​ values across studies?

  • Methodological Answer : Standardize assay conditions (pH, temperature, buffer composition) and validate cell lines (e.g., HEK293 vs. CHO-K1). Perform meta-analysis using tools like Prism to identify outliers. Cross-reference with structural analogs (e.g., 1-(3-chloro-4-fluorophenyl)ethan-1-amine) to contextualize fluorine’s electronic effects .

Q. What causes variability in crystallographic data for derivatives of this compound?

  • Methodological Answer : Analyze crystal packing via X-ray diffraction and identify polymorphs (e.g., Form I vs. Form II). Use Mercury software to model intermolecular interactions (e.g., π-π stacking of fluorophenyl groups). Compare with derivatives lacking the ethanamine chain to isolate conformational flexibility effects .

Tables for Key Data

Property Method Typical Results Reference
Synthetic YieldReductive amination65–78% (Ti(OiPr)4_4, NaBH4_4)
1^1H NMR (CDCl3_3)400 MHz spectrometerδ 2.8 (t, 2H), δ 6.9–7.3 (m, 8H)
MAO-B IC50_{50}LC-MS/MS quantification12.3 ± 1.5 μM
Metabolic Half-Life (HLM)LC-MS/MS with NADPH43.2 minutes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.